molecular formula C17H11NO2 B12404474 Antitumor agent-68

Antitumor agent-68

Cat. No.: B12404474
M. Wt: 261.27 g/mol
InChI Key: VLGSRCGJYOURLG-UHFFFAOYSA-N
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Description

Antitumor agent-68 is a potent compound known for its significant anticancer activity. It functions primarily as a tubulin inhibitor, which disrupts the microtubule dynamics essential for cell division. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-68 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to enhance its biological activity. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. The use of advanced technologies and equipment is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-68 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antitumor agent-68 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study tubulin inhibition and its effects on microtubule dynamics.

    Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast and cervical cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

Antitumor agent-68 exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

    Paclitaxel: Another tubulin inhibitor used in cancer therapy.

    Vinblastine: A compound that also targets microtubules and disrupts cell division.

    Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly.

Uniqueness: Antitumor agent-68 is unique in its specific binding affinity and potency as a tubulin inhibitor. It has shown higher efficacy in certain cancer cell lines compared to other similar compounds, making it a promising candidate for further development and clinical trials .

Properties

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

1H-indol-5-yl 3-phenylprop-2-ynoate

InChI

InChI=1S/C17H11NO2/c19-17(9-6-13-4-2-1-3-5-13)20-15-7-8-16-14(12-15)10-11-18-16/h1-5,7-8,10-12,18H

InChI Key

VLGSRCGJYOURLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)OC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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